molecular formula C10H7Cl2N3O B1667380 Anagrelide CAS No. 68475-42-3

Anagrelide

カタログ番号 B1667380
CAS番号: 68475-42-3
分子量: 256.08 g/mol
InChIキー: OTBXOEAOVRKTNQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Anagrelide is a platelet-reducing agent used to lower dangerously elevated platelet levels in patients with myeloproliferative neoplasms . It is an oral imidazoquinazoline that was first approved for use in the US in 1997 .


Synthesis Analysis

Anagrelide is a potent inhibitor of blood platelet aggregation (BPA) in platelet-rich plasma (PRP) from rats, dogs, rhesus monkeys, and humans . It was discovered 50 years ago at Bristol Laboratories in Syracuse, New York .


Molecular Structure Analysis

The molecular structure of Anagrelide is C10H7Cl2N3O . It is a small molecule with a molar mass of 256.09 g·mol −1 .


Chemical Reactions Analysis

Anagrelide interferes with megakaryocyte differentiation and proplatelet formation and has been shown to stabilize a complex between a dimer of cAMP PDE3A and a dimer of the RNase Schlafen 12 (SLFN12), acting as a molecular glue that enhances the half-life of SLFN12 in cells .


Physical And Chemical Properties Analysis

Anagrelide is an oral imidazoquinazoline derivative . More detailed physical and chemical properties are not available in the search results.

科学的研究の応用

1. Gastrointestinal Stromal Tumor (GIST) Treatment

  • Application Summary: Anagrelide is being investigated for its potential in treating GIST, a common type of soft-tissue sarcoma . This research is focused on phosphodiesterase 3 (PDE3) as a potential therapeutic target in GIST cell lines and xenograft models .
  • Methods of Application: The GIST gene expression profile was interrogated in a transcriptome database comprising human tissue and cancer samples. GIST cell lines were screened for sensitivity to anticancer compounds, and the efficacy of PDE inhibitors on GIST was further studied in GIST cell lines and patient-derived mouse xenograft models .
  • Results: GISTs expressed PDE3A and PDE3B frequently compared with other human normal or cancerous tissues both in the in silico database and the tissue microarrays. Anagrelide was identified as the most potent of the PDE3 modulators evaluated. It reduced cell viability, promoted cell death, and influenced cell signaling in GIST cell lines. Anagrelide inhibited tumor growth in GIST xenograft mouse models .

2. Adjuvant Therapy in Cancer Management

  • Application Summary: Anagrelide is being developed as an oromucosal spray formulation for use as an adjuvant therapy in cancer management . It has the potential to block cancer cell-stimulated platelet formation and inhibit cancer cell migration towards platelet precursors (megakaryocytes) while minimizing the risk of cardiac side effects .
  • Methods of Application: The role of platelets in cancer is being researched, and whether using anagrelide as part of an overall cancer treatment strategy might be as promising as it currently appears .
  • Results: Studies have repeatedly shown that cancer survival rates from a range of solid tumors are related to the patient’s platelet count . Anagrelide, a well-established platelet-lowering drug, has been shown to be promising in this regard .

3. Acute Myeloid Leukemia (AML) Treatment

  • Application Summary: Anagrelide, a PDE3A inhibitor, is being explored for its potential in treating AML . The study aims to explore the relationship between PDE3A expression and AML prognosis, and to investigate the feasibility and mechanism of PDE3A as a therapeutic target for AML .
  • Methods of Application: The study involves exploring the relationship between PDE3A expression and AML prognosis, and investigating the feasibility and mechanism of PDE3A as a therapeutic target for AML .
  • Results: The results of this study are not provided in the source .

4. Essential Thrombocythemia and Polycythemia Rubra Treatment

  • Application Summary: Anagrelide is a well-established platelet-lowering drug which has been marketed in the US and Europe for over twenty years. It lowers the risk of thrombotic (clotting) episodes in patients with extremely high platelet counts (a condition known as thrombocytosis) as a result of diseases such as Essential Thrombocythemia and Polycythemia Rubra .
  • Methods of Application: Anagrelide is administered orally to patients suffering from these conditions .
  • Results: Anagrelide effectively reduces platelet counts and lowers the risk of thrombotic episodes in these patients .

5. Breast Cancer, Ovarian Carcinoma, Melanoma Treatment

  • Application Summary: Recent studies have demonstrated that PDE3A was upregulated in several solid tumors of patients including breast cancer, ovarian carcinoma, melanoma, which correlated with poor prognosis . PDE3A activates inflammatory pathways that mediate cancer cell stemness by suppressing the cAMP/PKA pathway .
  • Methods of Application: Targeting PDE3A with chemicals suppressed cancer cells by inducing cell apoptosis and reducing metastasis .
  • Results: PDE3A inhibitor Anagrelide (ANA) is an antithrombotic and platelet reducing agent used to treat the thrombocythemia associated with myeloproliferative diseases .

6. Pediatric Acute Myeloid Leukemia (AML) Treatment

  • Application Summary: This study aims to explore the relationship between PDE3A expression and AML prognosis, and to investigate the feasibility and mechanism of PDE3A as a therapeutic target for AML .
  • Methods of Application: The transcriptomic expression level of PDE3A in newly diagnosed bone marrow samples was obtained according to the results of RNA sequencing .
  • Results: AML patients in PDE3A high group had significantly lower 5-year overall survival (OS) (71.4% vs 92.9%, P = 0.0010), event free survival (52.1% vs 84.6%, P = 0.0150) and relapse free survival (73.2% vs 91.4%, P = 0.0325) compared to patients in PDE3A low group .

7. Chronic Myeloid Leukemia (CML) Treatment

  • Application Summary: Anagrelide has been used in the treatment of chronic myeloid leukemia . It is a drug used for the treatment of essential thrombocytosis, or overproduction of blood platelets .
  • Methods of Application: Anagrelide is administered orally to patients suffering from these conditions .
  • Results: Anagrelide effectively reduces platelet counts and lowers the risk of thrombotic episodes in these patients .

8. Solid Tumors Treatment

  • Application Summary: Recent studies have demonstrated that PDE3A was upregulated in several solid tumors of patients including breast cancer, ovarian carcinoma, melanoma, which correlated with poor prognosis . PDE3A activates inflammatory pathways that mediate cancer cell stemness by suppressing the cAMP/PKA pathway .
  • Methods of Application: Targeting PDE3A with chemicals suppressed cancer cells by inducing cell apoptosis and reducing metastasis .
  • Results: PDE3A inhibitor Anagrelide (ANA) is an antithrombotic and platelet reducing agent used to treat the thrombocythemia associated with myeloproliferative diseases .

9. Adjuvant Therapy in Cancer Management

  • Application Summary: Anagrelide is being developed as an oromucosal spray formulation for use as an adjuvant therapy in cancer management . It has the potential to block cancer cell-stimulated platelet formation and to inhibit cancer cell migration towards platelet precursors (megakaryocytes) while minimizing the risk of cardiac side effects .
  • Methods of Application: The role of platelets in cancer is being researched, and whether using anagrelide as part of an overall cancer treatment strategy might be as promising as it currently appears .
  • Results: Studies have repeatedly shown that cancer survival rates from a range of solid tumors are related to the patient’s platelet count . Anagrelide, a well-established platelet-lowering drug, has been shown to be promising in this regard .

特性

IUPAC Name

6,7-dichloro-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O/c11-6-1-2-7-5(9(6)12)3-15-4-8(16)14-10(15)13-7/h1-2H,3-4H2,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBXOEAOVRKTNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2Cl)Cl)N=C3N1CC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Anagrelide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014406
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Very slightly soluble, In water, 1,300 mg/L at 25 °C /Estimated/, 2.79e-01 g/L
Record name Anagrelide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00261
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ANAGRELIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7325
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Anagrelide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014406
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

6.8X10-10 mm Hg at 25 °C /Estimated/
Record name ANAGRELIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7325
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

The exact mechanism by which anagrelide lowers platelet count is unclear. Evidence from human trials suggests a dose-related suppression of megakaryocyte maturation, the cells responsible for platelet production - blood drawn from patients receiving anagrelide showed a disruption to the post-mitotic phase of megakaryocyte development and a subsequent reduction in their size and ploidy. This may be achieved via indirect suppression of certain transcription factors required for megakaryocytopoeisis, including GATA-1 and FOG-1. Anagrelide is a known inhibitor of phosphodiesterase 3A (PDE3A), although its platelet-lowering effects appear unrelated to this inhibition. While PDE3 inhibitors, as a class, can inhibit platelet aggregation, this effect is only seen at higher anagrelide doses (i.e. greater than those required to reduce platelet count). Modulation of PDE3A has been implicated in causing cell cycle arrest and apoptosis in cancer cells expressing both PDE3A and SLFN12, and may be of value in the treatment of gastrointestinal stromal tumours., The mechanism by which anagrelide reduces blood platelet count is under investigation. Studies support a hypothesis of dose-related reduction in platelet production resulting from a decrease in megakaryocyte hypermaturation. In blood withdrawn from healthy volunteers treated with anagrelide, a disruption was found in the postmitotic phase of megakaryocyte development and a reduction in megakaryocyte size and ploidy. At therapeutic doses, anagrelide dose not produce significant changes in white cell counts or coagulation parameters and may have a small but clinically insignificant effect on red cell parameters. Platelet aggregation is inhibited in people at doses higher than those required to reduce platelet count. Anagrelide inhibits cyclic AMP phosphodiesterase and ADP- and collagen-induced platelet aggregation.
Record name Anagrelide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00261
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ANAGRELIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7325
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Anagrelide

CAS RN

68475-42-3
Record name Anagrelide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68475-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anagrelide [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068475423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anagrelide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00261
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 6,7-dichloro-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANAGRELIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9X45X0051
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ANAGRELIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7325
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Anagrelide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014406
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

280 °C
Record name Anagrelide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014406
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anagrelide
Reactant of Route 2
Anagrelide
Reactant of Route 3
Anagrelide
Reactant of Route 4
Anagrelide
Reactant of Route 5
Anagrelide
Reactant of Route 6
Anagrelide

Citations

For This Compound
6,690
Citations
Anagrelide Study Group - The American journal of medicine, 1992 - Elsevier
… seventyseven patients were treated with anagrelide to control the … Anagrelide in doses of 0.5 mg to 1.0 mg four times a day … conclusions: Our experience suggests that anagrelide should …
Number of citations: 223 www.sciencedirect.com
LA Solberg Jr, A Tefferi, KJ Oles… - British journal of …, 1997 - Wiley Online Library
… (3) anagrelide inhibits maturation of megakaryocytes. We observed that anagrelide did not … We conclude that anagrelide decreases the number of platelets primarily by interfering with …
Number of citations: 124 onlinelibrary.wiley.com
AJ Wagstaff, GM Keating - Drugs, 2006 - Springer
… of venous thrombosis favoured anagrelide plus aspirin. There were no … anagrelide causing increased bleeding events). Further data are therefore required before the role of anagrelide …
Number of citations: 48 link.springer.com
CN Harrison, PJ Campbell, G Buck… - … England Journal of …, 2005 - Mass Medical Soc
Background We conducted a randomized comparison of hydroxyurea with anagrelide in the treatment of essential thrombocythemia. Methods A total of 809 patients with essential …
Number of citations: 991 www.nejm.org
MN Silverstein, RM Petitt, LA Solberg Jr… - … England Journal of …, 1988 - Mass Medical Soc
… During studies in humans, anagrelide in small doses has been found to produce thrombocytopenia. We report here on the efficacy of anagrelide in treating the intense thrombocytosis …
Number of citations: 204 www.nejm.org
EC Storen, A Tefferi - Blood, The Journal of the American …, 2001 - ashpublications.org
… anagrelide use. This is a retrospective series of 35 young patients (17 to 48 years) with ET who received anagrelide … Of the 33 responding patients, 27 (82%) remained on anagrelide …
Number of citations: 254 ashpublications.org
H Gisslinger, M Gotic, J Holowiecki… - Blood, The Journal …, 2013 - ashpublications.org
… lowered by treatment with either anagrelide or hydroxyurea. In … and tolerability of anagrelide compared with hydroxyurea were … Confirmatory proof of the noninferiority of anagrelide was …
Number of citations: 392 ashpublications.org
PE Petrides - Seminars in thrombosis and hemostasis, 2006 - thieme-connect.com
… Preliminary analyses of the mechanism of action of anagrelide … anagrelide/aspirin with hydroxyurea/aspirin have sparked an intense discussion, given that the combination of anagrelide …
Number of citations: 23 www.thieme-connect.com
…, G Fiddler, A Lyne, Anagrelide Study Group - Leukemia research, 2005 - Elsevier
… From the Safety Population, 12.8% (467/3660) of patients were treated with anagrelide as … solely to anagrelide. With maximum follow-up over 7 years, anagrelide achieved platelet …
Number of citations: 126 www.sciencedirect.com
EM Mazur, AG Rosmarin, PA Sohl, JL Newton… - 1992 - ashpublications.org
… (5 to 50 ng/mL), anagrelide exerted no significant inhibitory effect on megakaryocyte colony … Only at anagrelide concentrations of 10 to 500 times therapeutic doses did anagrelide …
Number of citations: 118 ashpublications.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。